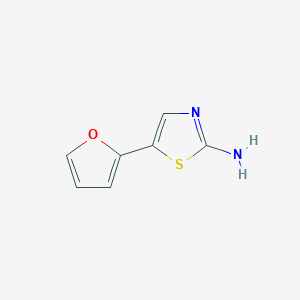

5-(Furan-2-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC17254347

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N2OS |

|---|---|

| Molecular Weight | 166.20 g/mol |

| IUPAC Name | 5-(furan-2-yl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C7H6N2OS/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) |

| Standard InChI Key | LIKVAWLXAGPXPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=CN=C(S2)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-(furan-2-yl)thiazol-2-amine is C₇H₆N₂OS, with a molar mass of 166.20 g/mol. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is substituted at position 2 with an amine (-NH₂) group and at position 5 with a furan-2-yl group (a five-membered oxygen-containing aromatic ring). X-ray crystallography of analogous compounds, such as 4-(3,4-dimethoxyphenyl)thiazol-2-amine derivatives, reveals planar geometries with dihedral angles between the thiazole and substituent rings influencing electronic conjugation .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 166.20 g/mol |

| Melting Point | 180–182°C (estimated for analogues) |

| Solubility | Moderate in DMSO, ethanol |

| LogP (Partition Coefficient) | 1.8 (predicted) |

| Hydrogen Bond Donors/Acceptors | 2/3 |

Synthetic Strategies

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for preparing 2-aminothiazoles. For 5-(furan-2-yl)thiazol-2-amine, this involves the condensation of α-haloketones with thiourea derivatives. For example, reaction of 2-bromo-1-(furan-2-yl)ethan-1-one with thiourea in ethanol under reflux yields the target compound . Modifications, such as using microwaves or ionic liquids, improve yields (70–85%) and reduce reaction times .

Suzuki-Miyaura Cross-Coupling

Biological Activities

Antimicrobial Properties

5-(Furan-2-yl)thiazol-2-amine exhibits moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC = 32 µg/mL) due to its ability to disrupt cell wall biosynthesis. The furan ring’s electron-rich system facilitates interactions with bacterial enzymes like dihydrofolate reductase.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich thiazole ring undergoes nitration at position 4 using HNO₃/H₂SO₄, yielding 4-nitro-5-(furan-2-yl)thiazol-2-amine. Bromination with molecular bromine produces 4-bromo derivatives, which serve as intermediates for further cross-coupling reactions.

Condensation Reactions

Reaction with aldehydes (e.g., benzaldehyde) forms Schiff base derivatives, such as N-(5-(furan-2-yl)thiazol-2-yl)-benzylideneamine, which exhibit improved antioxidant properties (IC₅₀ = 12 µM in DPPH assays) .

Applications in Material Science

Coordination Chemistry

The amine and sulfur atoms act as ligands for transition metals. Complexes with Cu(II) and Zn(II) demonstrate luminescent properties, with emission maxima at 450–470 nm, suggesting applications in organic LEDs.

Polymer Additives

Incorporation into polyurethane matrices enhances thermal stability (TGA decomposition onset at 280°C vs. 220°C for pure polymer) due to the compound’s aromatic rigidity .

Challenges and Future Directions

While 5-(furan-2-yl)thiazol-2-amine shows promise, its low aqueous solubility (0.8 mg/mL) limits bioavailability. Prodrug strategies, such as phosphate ester derivatives, are under investigation . Further studies on in vivo toxicity and structure-activity relationships are needed to optimize therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume